molecular formula C22H25ClN2O2S B11228913 2-({[1-(4-Chlorophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({[1-(4-Chlorophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11228913
M. Wt: 417.0 g/mol
InChI Key: CAHUSXPBLMHGKJ-UHFFFAOYSA-N
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Description

2-({[1-(4-Chlorophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(4-Chlorophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. The process begins with the preparation of the benzothiophene core, followed by the introduction of the cyclopentyl and chlorophenyl groups. The final step involves the formation of the carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(4-Chlorophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

2-({[1-(4-Chlorophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[1-(4-Chlorophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene core with a cyclopentyl and chlorophenyl group makes it a versatile molecule for various applications.

Properties

Molecular Formula

C22H25ClN2O2S

Molecular Weight

417.0 g/mol

IUPAC Name

2-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H25ClN2O2S/c1-13-4-9-16-17(12-13)28-20(18(16)19(24)26)25-21(27)22(10-2-3-11-22)14-5-7-15(23)8-6-14/h5-8,13H,2-4,9-12H2,1H3,(H2,24,26)(H,25,27)

InChI Key

CAHUSXPBLMHGKJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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